(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-13-10-19(25-22-15-4-2-3-5-16(15)30-23(27)21(13)22)24-20(26)9-7-14-6-8-17-18(11-14)29-12-28-17/h2-11H,12H2,1H3,(H,24,25,26)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGSUUOEVWEPI-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a chromeno-pyridine framework. The molecular formula is , with a molecular weight of approximately 354.37 g/mol. The structural representation is crucial for understanding its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds containing the benzo[d][1,3]dioxole unit have shown promising results in inhibiting tumor cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
| HCT116 | 1.54 | ||
| MCF7 | 4.52 | ||
| Doxorubicin (Standard Drug) | HepG2 | 7.46 | |
| HCT116 | 8.29 | ||
| MCF7 | 4.56 |
These findings suggest that the benzo[d][1,3]dioxole structure may enhance the anticancer properties of compounds through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- EGFR Inhibition : Studies have shown that compounds with similar structures can inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are critical in cancer progression and metastasis.
- Apoptosis Induction : The compound may promote apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2, leading to increased cell death in cancer cells.
- Cell Cycle Arrest : It has been observed that these compounds can induce cell cycle arrest at various phases, preventing cancer cells from proliferating.
Case Studies
In a recent study involving a series of benzo[d][1,3]dioxole derivatives, researchers investigated their effects on various cancer cell lines. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to standard chemotherapeutics like doxorubicin, suggesting enhanced potency and selectivity against cancer cells while sparing normal cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The benzo[d][1,3]dioxole group in the target compound may enhance metabolic stability compared to methoxy or nitro substituents in analogs like 4412 and 5012, which are prone to oxidative or reductive metabolism .
Spectroscopic and Structural Analysis
Evidence from NMR studies of related compounds (e.g., chromene-pyrimidine derivatives) highlights the utility of chemical shift profiling to infer structural similarities. For example, regions of divergence in NMR spectra (e.g., positions 29–36 and 39–44 in chromene derivatives) correlate with substituent-induced changes in electronic environments . Applying this to the target compound, the benzo[d][1,3]dioxole group would likely perturb chemical shifts in adjacent regions, distinguishing it from analogs with chlorophenyl or nitrophenyl groups.
Q & A
Q. How do structural analogs compare in activity, and what explains differences?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
